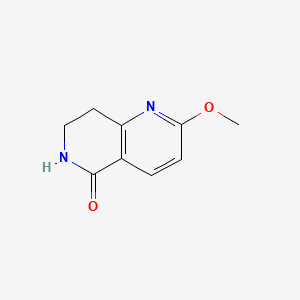

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents.[1][2] Specifically, the 1,6-naphthyridin-2(1H)-one subfamily, to which our target molecule belongs, has been extensively explored for the development of novel therapeutics.[3][4][5][6] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a representative member of this important class of compounds.

Strategic Approach to Synthesis

The synthesis of the target molecule, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, can be strategically designed through a multi-step sequence. A plausible and efficient approach involves the construction of a substituted pyridine ring followed by annulation to form the bicyclic naphthyridinone system. This retro-synthetic analysis is depicted below.

Caption: Retrosynthetic analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Detailed Synthetic Protocol

This section outlines a step-by-step methodology for the synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, including the preparation of key intermediates.

Step 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

The synthesis commences with the Knoevenagel condensation of ethyl cyanoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction provides the enamine intermediate required for the subsequent cyclization step.

-

Reaction Scheme:

-

Ethyl cyanoacetate + N,N-dimethylformamide dimethyl acetal → Ethyl 2-cyano-3-(dimethylamino)acrylate

-

-

Experimental Protocol:

-

To a stirred solution of ethyl cyanoacetate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 2-amino-3-cyanopyridine-4-carboxylate

This step involves the cyclization of the enamine with malononitrile in the presence of a base to form the substituted pyridine ring.

-

Reaction Scheme:

-

Ethyl 2-cyano-3-(dimethylamino)acrylate + Malononitrile → Ethyl 2-amino-3-cyanopyridine-4-carboxylate

-

-

Experimental Protocol:

-

Dissolve the crude ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of a suitable base, such as piperidine or sodium ethoxide.

-

Heat the mixture at reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridone.

-

Step 3: Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

The synthesized pyridone is then subjected to chlorination and subsequent cyclization to form the naphthyridinone core.

-

Reaction Scheme:

-

Ethyl 2-amino-3-cyanopyridine-4-carboxylate → 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one.[7]

-

-

Experimental Protocol:

-

Treat the pyridone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 4: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

The final step is a nucleophilic substitution of the chloro group with a methoxy group.

-

Reaction Scheme:

-

Experimental Protocol:

-

To a solution of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq).

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the final product by recrystallization or column chromatography.

-

Caption: Synthetic workflow for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), aromatic protons on the pyridine ring, and methylene protons of the dihydropyridinone ring. |

| ¹³C NMR | Resonances for the methoxy carbon, aromatic carbons, carbonyl carbon, and methylene carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| FT-IR | Characteristic absorption bands for C=O (amide), C-O (ether), and C=N/C=C bonds. |

Chromatographic Analysis

| Technique | Purpose |

| TLC | To monitor reaction progress and for preliminary purity assessment. |

| HPLC | For quantitative analysis of purity. |

| LC-MS | To confirm the molecular weight of the product and any impurities. |

Safety Precautions

-

All synthetic steps should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all reagents and solvents with care, referring to their respective Material Safety Data Sheets (MSDS).

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

-

Sodium methoxide is a strong base and is corrosive; avoid contact with skin and eyes.

Conclusion

The synthetic route and characterization methods detailed in this guide provide a comprehensive framework for the preparation and validation of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This molecule serves as a valuable building block for the development of novel therapeutic agents, and the methodologies described herein can be adapted for the synthesis of a diverse library of 1,6-naphthyridinone derivatives. The continued exploration of this chemical space holds significant promise for future drug discovery efforts.

References

- Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. (2020). European Journal of Medicinal Chemistry, 185, 111829.

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Mostafa, M. A., et al. (2024). Synthesis, Reactions, and Biological Activity of Benzo[h][10][11]naphthyridine Derivatives. Chemistry of Heterocyclic Compounds.

-

Synthesis, Reactions, and Biological Activity of Benzo[h][10][11]naphthyridine Derivatives. (n.d.). Hindawi. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel Benzo[b][10][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1686.

-

2-Methoxy-5-nitrophenol. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules, 26(18), 5636.

- Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry.

-

Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][10][11]naphthyridin-9-ol (Isoaaptamine) and Analogues. (2008). Tetrahedron, 64(36), 8456-8463.

-

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Ark Pharm. (n.d.). Retrieved January 21, 2026, from [Link]

- (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021).

- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals, 14(10), 1029.

- An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2008).

-

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

2H-1-Benzopyran-2-one, 7-methoxy-. NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

7-Methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one. SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one | C8H7ClN2O | CID 72212965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1228600-91-6|2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]

- 9. 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 10. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Naphthyridines, as a class, are recognized as privileged structures due to their diverse biological activities.[1][2] This document collates available data for the title compound, contextualizes its properties based on related structural analogs, and outlines standard methodologies for its characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.

Introduction to the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1][2] The 1,6-naphthyridine core, in particular, has garnered significant attention in drug discovery programs. Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as antitumor agents and inhibitors of various enzymes.[3] The partially saturated nature of 7,8-dihydro-1,6-naphthyridin-5(6H)-one introduces a non-aromatic, lactam-containing ring, which can significantly influence its physicochemical properties, metabolic stability, and interaction with biological targets.

The introduction of a methoxy group at the 2-position is anticipated to modulate the electronic properties of the aromatic ring, influencing its reactivity and potential for hydrogen bonding. This guide will delve into the specific characteristics of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its molecular structure and unique identifiers.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one | N/A |

| CAS Number | 1228600-91-6 | [Vendor Information] |

| Molecular Formula | C₉H₁₀N₂O₂ | [Vendor Information] |

| Molecular Weight | 178.19 g/mol | [Vendor Information] |

| SMILES | COC1=CC=C2C(CCNC2=O)=N1 | [Vendor Information] |

| InChI | InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | [Vendor Information] |

digraph "2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for atoms with labels N1 [label="N"]; C2 [label="C"]; O2 [label="O"]; C2_Me [label="CH3"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; O5 [label="O"]; N6 [label="N"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"];

// Position the nodes toform the bicyclic structure C4a [pos="0,0!"]; C5 [pos="0.87,0.5!"]; N6 [pos="0.87,1.5!"]; C7 [pos="0,2!"]; C8 [pos="-0.87,1.5!"]; C8a [pos="-0.87,0.5!"]; N1 [pos="-1.74,0!"]; C2 [pos="-1.74,-1!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-1!"]; O2 [pos="-2.61,-1.5!"]; C2_Me [pos="-3.48,-1!"]; O5 [pos="1.74,0!"];

// Define bonds between atoms C4a -- C5; C5 -- N6; N6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C4a; C8a -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C2 -- O2; O2 -- C2_Me; C5 -- O5 [style=double];

// Add implicit hydrogens for clarity (optional) H_N6 [label="H", pos="1.3,1.8!"]; H_C3 [label="H", pos="-1.3,-2!"]; H_C4 [label="H", pos="0.5,-1.3!"]; H_C7_1 [label="H", pos="-0.3,2.5!"]; H_C7_2 [label="H", pos="0.3,2.5!"]; H_C8_1 [label="H", pos="-1.3,2!"]; H_C8_2 [label="H", pos="-1.3,1!"]; }

Figure 1: Chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Physical Properties

Precise experimental data for the physical properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one are not widely available in the peer-reviewed literature. The following table summarizes available information and provides estimated values based on the properties of similar heterocyclic compounds.

Table 2: Physical Properties

| Property | Value | Method/Source |

| Appearance | Likely a solid at room temperature. | Based on analogs. |

| Melting Point | Not experimentally determined. Expected to be in the range of 150-250 °C. | Estimation based on related fused heterocyclic systems like benzo[b][4][5]naphthyridine derivatives which exhibit melting points in this range.[3][6] |

| Boiling Point | Not determined. Likely to decompose at higher temperatures. | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Not experimentally determined. Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, methanol) and low solubility in water and non-polar solvents (e.g., hexanes). | The presence of a lactam and a methoxy group suggests some polarity, while the bicyclic core is largely nonpolar. |

| Purity | ≥95% to ≥97% | Commercial supplier data. |

| Storage | Sealed in a dry environment at 2-8°C. | Commercial supplier recommendation.[7] |

Rationale Behind Property Estimations

-

Melting Point: The melting point of a crystalline solid is influenced by intermolecular forces. The planar aromatic portion of the molecule can participate in π-stacking, while the lactam moiety allows for hydrogen bonding. These interactions contribute to a relatively high melting point, a common feature among naphthyridinone derivatives.[3][6]

-

Solubility: The principle of "like dissolves like" is instructive here. The polar lactam group will favor interactions with polar solvents. Conversely, the hydrophobic bicyclic core limits aqueous solubility. The methoxy group offers a slight increase in polarity over a simple alkyl substituent.

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic fingerprint are crucial for confirming the identity and purity of a compound.

Reactivity Profile

The reactivity of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is dictated by its functional groups:

-

Aromatic Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if further activated. The methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although such reactions are less common on pyridine rings unless under forcing conditions.

-

Lactam: The amide bond within the lactam is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening. The nitrogen of the lactam can be deprotonated by a strong base.

-

Methoxy Group: The ether linkage can be cleaved by strong acids like HBr or HI.

Spectroscopic Data (Predicted and Analog-Based)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (likely in the δ 6.5-8.5 ppm range). - Methoxy protons (a singlet around δ 3.8-4.0 ppm). - Methylene protons of the dihydropyridinone ring (triplets or multiplets in the δ 2.5-4.5 ppm range). - Lactam N-H proton (a broad singlet, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | - Aromatic carbons (δ 100-160 ppm). - Carbonyl carbon of the lactam (δ 160-175 ppm). - Methoxy carbon (δ 55-60 ppm). - Methylene carbons of the dihydropyridinone ring (δ 20-50 ppm). |

| Infrared (IR) | - N-H stretch of the lactam (around 3200-3400 cm⁻¹). - C=O stretch of the lactam (around 1650-1680 cm⁻¹). - C=C and C=N stretching of the aromatic ring (around 1500-1600 cm⁻¹). - C-O stretching of the methoxy group (around 1000-1300 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (178.19). - Fragmentation patterns may include loss of the methoxy group or cleavage of the dihydropyridinone ring. |

Experimental Protocols for Characterization

To obtain empirical data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, the following standard analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This may require a larger sample size or longer acquisition time. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common choices for this type of molecule.

-

Mass Analysis: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and confirmation of the elemental composition, utilize a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Tandem Mass Spectrometry (MS/MS): To study fragmentation, perform MS/MS on the parent ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide further structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (if it is a low-melting solid or oil). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups outlined in Table 3.

Potential Applications in Drug Development

The 1,6-naphthyridin-2(1H)-one scaffold is present in a number of biologically active compounds.[1] The specific substitution pattern of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one makes it an interesting candidate for further chemical exploration and biological screening. Potential areas of interest could include:

-

Kinase Inhibition: Many heterocyclic compounds are known to interact with the ATP-binding site of kinases.

-

Central Nervous System (CNS) Applications: The ability of the naphthyridine core to act as a bioisostere for other aromatic systems could be explored for CNS targets.

-

Antimicrobial Agents: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial drugs.

Conclusion

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a member of the medicinally important naphthyridine class of compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its study. By combining available vendor information with data from structurally related analogs and outlining standard characterization protocols, researchers can confidently approach the synthesis, purification, and biological evaluation of this promising scaffold.

References

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1662. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(20), 6182. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. (2007). Organic Letters, 9(4), 541-544. [Link]

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(1), 78-83.

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). The Journal of Physical Chemistry A, 117(3), 594-601. [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]

-

7,8-dihydro-1,6-naphthyridin-5(6H)-one. (n.d.). Chembase.cn. Retrieved January 21, 2026, from [Link]

-

Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

In-Depth Technical Guide to the Solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the heterocyclic compound 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Due to the compound's specific nature, publicly available quantitative solubility data is scarce. Therefore, this guide emphasizes a foundational approach, beginning with a structural analysis to predict solubility based on physicochemical principles. It then outlines a systematic process for solvent selection and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to empower researchers to generate reliable solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.

PART 1: Theoretical Assessment and Solubility Prediction

1.1 Structural Analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

The solubility of a compound is fundamentally governed by its structure.[1] The principle of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[2]

Molecular Structure:

Key Structural Features Influencing Solubility:

-

Lactam Moiety (-C(=O)-N-): The cyclic amide (lactam) is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the nitrogen, while part of a ring, can participate in dipole-dipole interactions. The presence of this group suggests good solubility in polar solvents, particularly those that are hydrogen bond donors.[3]

-

Methoxy Group (-OCH3): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). This feature generally enhances solubility in polar solvents compared to a simple alkyl group.[4]

-

Naphthyridine Core: This bicyclic aromatic system contains two nitrogen atoms. The pyridine-like nitrogen (N1) is a hydrogen bond acceptor and contributes to the overall polarity and potential for π-π stacking interactions. The dihydro nature of the second ring reduces overall aromaticity and planarity compared to a fully aromatic naphthyridine.

-

Aliphatic Carbons (-CH2-CH2-): The ethyl bridge at positions 7 and 8 is nonpolar and introduces molecular flexibility. A larger nonpolar surface area can decrease solubility in highly polar solvents like water but may improve it in less polar organic solvents.[4]

1.2 Predicted Solubility Profile

Based on the structural analysis, we can predict the compound's general solubility behavior across a spectrum of organic solvents. The molecule possesses a balanced character with significant polar features (lactam, methoxy group, pyridine nitrogen) and a nonpolar region (dihydro-pyridone ring structure). This suggests it will not be soluble at the extremes of the polarity scale (e.g., hexane or water) but will show preferential solubility in solvents of intermediate to high polarity.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | These solvents are both hydrogen bond donors and acceptors, capable of strongly interacting with the lactam, methoxy, and pyridine nitrogen sites. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High to Moderate | Strong dipole moments and hydrogen bond accepting capabilities will solvate the polar regions of the molecule effectively. DMSO and DMF are often excellent solvents for complex heterocyclic compounds.[3] |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate to Low | These solvents have moderate polarity. Solubility will depend on the balance between dipole interactions and the energy required to break the solute's crystal lattice. Chloroform, being a weak H-bond donor, may show slightly better performance than DCM. |

| Ethers (e.g., THF, 1,4-Dioxane) | Moderate to Low | As hydrogen bond acceptors with moderate polarity, they can interact with the solute, but may be less effective than more polar aprotic solvents. |

| Nonpolar (e.g., Hexane, Toluene) | Very Low / Insoluble | The lack of polarity and inability to form strong intermolecular bonds with the solute's polar functional groups will likely result in very poor solubility.[2] |

PART 2: Experimental Determination of Solubility

The following protocols provide systematic methods for determining the solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. It is crucial to use pure, dry solvents and a consistent source of the compound for reproducible results.

2.1 Solvent Selection and Hierarchy

A logical, tiered approach to solvent screening saves time and material. The following workflow provides a rational starting point for experimentation.

Caption: Logical workflow for solvent selection in solubility screening.

2.2 Protocol 1: Qualitative to Semi-Quantitative Assessment

This rapid method is ideal for initial screening to quickly categorize solubility.[5][6]

Methodology:

-

Preparation: Dispense approximately 1-2 mg of the compound into a small, clear glass vial (e.g., 1-dram vial).

-

Solvent Addition: Add the selected solvent dropwise (e.g., using a Pasteur pipette), starting with 0.1 mL (100 µL).

-

Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds at a consistent, controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.

-

Titration (if needed): If the solid has not fully dissolved, continue adding 0.1 mL aliquots of the solvent, with vigorous agitation after each addition, until the solid dissolves or a total volume of 1.0 mL is reached.

-

Classification: Record the total volume of solvent required to dissolve the solid. Classify solubility based on standard definitions (see table below).

| Volume of Solvent to Dissolve ~2 mg | Approx. Concentration (mg/mL) | Description |

| < 0.2 mL | > 10 | Very Soluble |

| 0.2 - 0.5 mL | 4 - 10 | Soluble |

| 0.5 - 1.0 mL | 2 - 4 | Sparingly Soluble |

| > 1.0 mL | < 2 | Insoluble |

2.3 Protocol 2: Quantitative Isothermal Equilibrium ("Shake-Flask") Method

This is the gold standard for determining thermodynamic (equilibrium) solubility.[1][7][8] It measures the concentration of a saturated solution at equilibrium.

Caption: Experimental workflow for the Shake-Flask solubility method.

Methodology:

-

Preparation: Add an excess amount of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one to a glass vial (e.g., add 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vial tightly and place it in an incubator shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7]

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze the filtered saturated solution and the standards using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: Construct a calibration curve from the standard solutions. Use the response of the saturated solution to determine its concentration, which represents the equilibrium solubility.

PART 3: Data Summary and Solvent Properties

The table below provides key physical properties of recommended test solvents to aid in data interpretation.[9][10][11][12]

| Solvent | Formula | Dielectric Constant (ε) | Polarity Index | Type |

| High Polarity | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.0 | 7.2 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 38.3 | 6.4 | Polar Aprotic |

| Methanol | CH₄O | 32.7 | 5.1 | Polar Protic |

| Ethanol | C₂H₆O | 24.6 | 4.3 | Polar Protic |

| Intermediate Polarity | ||||

| Acetonitrile | C₂H₃N | 36.6 | 5.8 | Polar Aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 3.1 | Chlorinated |

| Tetrahydrofuran (THF) | C₄H₈O | 7.5 | 4.0 | Ether |

| Low Polarity | ||||

| Toluene | C₇H₈ | 2.4 | 2.4 | Aromatic |

| n-Hexane | C₆H₁₄ | 1.9 | 0.1 | Nonpolar |

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By combining theoretical structural analysis with systematic experimental protocols, researchers can confidently generate the high-quality solubility data essential for advancing chemical synthesis, formulation, and broader drug development efforts. The principles and methods outlined herein are broadly applicable to other novel heterocyclic compounds where public data is unavailable.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

-

University of California, Davis. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from UC Davis Chemistry. [Link]

-

University of Wisconsin-Madison. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from UW-Madison Chemistry. [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Organic Chemistry Data. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from murov.info. [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from PubMed. [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto. [Link]

-

Semantic Scholar. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved from Semantic Scholar. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from ACS Publications. [Link]

-

ResearchGate. (2025). Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Solubility of caprolactam in different organic solvents. Retrieved from ResearchGate. [Link]

-

IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Retrieved from IUPAC. [Link]

-

AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from AIP Publishing. [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from IUPAC. [Link]

- Google Patents. (1998). A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS.

-

PubChem. (n.d.). 2-Methoxypyridine. Retrieved from PubChem. [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Retrieved from arXiv. [Link]

-

NIST. (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from NIST. [Link]

-

ResearchGate. (2002). Prediction of drug solubility from structure. Retrieved from ResearchGate. [Link]

-

NIH. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. Retrieved from NIH. [Link]

-

ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from Royal Society of Chemistry. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

NIH. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from NIH. [Link]

-

NIH. (n.d.). N′-(2-Methoxy-1-naphthylidene)nicotinohydrazide. Retrieved from NIH. [Link]

-

NIH. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from NIH. [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-methoxy-. Retrieved from NIST. [Link]

-

NIH. (n.d.). N′-(2-Hydroxy-1-naphthylmethylidene)-3-methoxybenzohydrazide. Retrieved from NIH. [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

Spectroscopic Characterization of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and analysis of structurally related compounds. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this naphthyridinone derivative. Methodologies for acquiring such spectra are also outlined to provide a framework for experimental validation.

Introduction

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including roles as kinase inhibitors and anti-cancer agents.[1] The specific derivative, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1228600-91-6), incorporates key structural features—a methoxy group, a dihydropyridinone ring, and the core naphthyridine structure—that are expected to modulate its physicochemical and biological properties.[2][3] Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and purity assessment. This guide serves as a predictive reference for researchers working with this compound.

Molecular Structure

The chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is presented below. The numbering of the atoms is crucial for the assignment of NMR signals.

Figure 1. Chemical structure of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. These predictions are derived from computational models and analysis of spectroscopic data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | H-4 |

| ~6.8-7.0 | d | 1H | H-3 |

| ~4.0 | s | 3H | -OCH₃ |

| ~3.6 | t | 2H | H-7 |

| ~2.8 | t | 2H | H-8 |

| ~6.5-7.5 (broad) | s | 1H | N-H (6) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C-5 (C=O) |

| ~160-165 | C-2 |

| ~145-150 | C-8a |

| ~135-140 | C-4 |

| ~115-120 | C-4a |

| ~105-110 | C-3 |

| ~55-60 | -OCH₃ |

| ~40-45 | C-7 |

| ~30-35 | C-8 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H Stretch (Amide) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic & Aromatic) |

| ~1650-1680 | Strong | C=O Stretch (Amide) |

| ~1580-1620 | Strong | C=N & C=C Stretch (Aromatic) |

| ~1250-1300 | Strong | C-O Stretch (Aryl Ether) |

| ~1100-1200 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| ~190 | High | [M]⁺ (Molecular Ion) |

| ~175 | Medium | [M - CH₃]⁺ |

| ~162 | Medium | [M - CO]⁺ |

| ~134 | High | [M - CO - C₂H₄]⁺ |

Interpretation of Spectroscopic Data

NMR Spectra

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The two doublets in the aromatic region (~7.6 and ~6.9 ppm) would be characteristic of the protons on the pyridine ring. The methoxy group should appear as a sharp singlet around 4.0 ppm. The two triplets in the aliphatic region (~3.6 and ~2.8 ppm) are anticipated for the two adjacent methylene groups of the dihydropyridinone ring. A broad singlet corresponding to the amide proton is also expected.

The ¹³C NMR spectrum will be characterized by the downfield signal of the amide carbonyl carbon (~165-170 ppm). The carbon attached to the methoxy group (C-2) will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of 105-150 ppm. The aliphatic carbons (C-7 and C-8) and the methoxy carbon will resonate in the upfield region.

IR Spectrum

The IR spectrum should provide clear evidence for the key functional groups. A strong, sharp absorption band around 1650-1680 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching vibration of the amide is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring and the double bonds will be confirmed by strong absorptions between 1580 and 1620 cm⁻¹. A prominent band around 1250-1300 cm⁻¹ will correspond to the C-O stretching of the aryl ether.

Mass Spectrum

The mass spectrum, likely acquired using electron ionization (EI), should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (C₉H₁₀N₂O₂ = 190.19 g/mol ). The fragmentation pattern can provide further structural confirmation. A proposed fragmentation pathway is illustrated below.

Figure 2. Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Methodologies

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

Conclusion

This technical guide provides a predictive spectroscopic profile of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. The presented NMR, IR, and MS data, while not experimentally derived for this specific molecule, are based on sound spectroscopic principles and data from structurally similar compounds. This information is intended to aid researchers in the identification and characterization of this compound and to serve as a valuable reference for future experimental work.

References

-

Synthesis of Novel Benzo[b][4][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). National Institutes of Health. [Link]

-

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6. Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). MDPI. [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2021). ACS Publications. [Link]

-

Naphthalene, 2-methoxy-. NIST WebBook. [Link]

-

Phenol, 2-methoxy-. NIST WebBook. [Link]

-

Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ][4][5]naphthyridin-9-ol (Isoaaptamine) and Analogues. ResearchGate. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI. [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

-

2H-1-Benzopyran-2-one, 7,8-dihydroxy-6-methoxy-. NIST WebBook. [Link]

-

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. PubChem. [Link]

-

7-Methoxy-2-phenyl-3,4-dihydro-2H-naphthalen-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

7-Hydroxy-8-methoxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one. CAS Common Chemistry. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one - CAS:1228600-91-6 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. 1228600-91-6|2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one|BLD Pharm [bldpharm.com]

- 4. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenol, 2-methoxy- [webbook.nist.gov]

A Senior Scientist's Guide to the Crystal Structure Analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Methodological Whitepaper

Abstract: The 1,6-naphthyridinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Unambiguous determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SC-XRD) is paramount for structure-activity relationship (SAR) studies, computational modeling, and solid-form development.[4][5] This guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of the title compound, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. While a public crystal structure for this specific molecule is not available as of this writing, this whitepaper presents the definitive, end-to-end workflow a researcher would execute for its determination and analysis. We will proceed from the foundational step of obtaining diffraction-quality single crystals to the advanced stages of structure solution, model refinement, and the critical analysis of intermolecular interactions that govern the crystal lattice.

Part 1: The Experimental Foundation: From Purified Compound to Diffracting Crystal

The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The success of a diffraction experiment is overwhelmingly dependent on the quality of the single crystal, which itself is contingent on the purity of the compound and the meticulous execution of the crystallization process.

The Art and Science of Crystallization

Crystallization is a selective process where molecules self-assemble from a solution into a highly ordered lattice, naturally excluding impurities.[6][7] The goal is to create a state of supersaturation under conditions that favor slow, ordered growth over rapid precipitation. A "mediocre" solvent—one that dissolves the compound moderately well when hot but poorly when cold—is ideal.[7][8]

Field-Proven Protocol for Crystallization Screening:

-

Solvent Selection: Begin by testing the solubility of ~5-10 mg of the title compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, and water/co-solvent mixtures) at room temperature and upon heating. The ideal solvent will fully dissolve the compound near its boiling point but show low solubility at room temperature.[9]

-

Preparation of Saturated Solution: In a small, clean Erlenmeyer flask, dissolve the bulk of the purified compound in a minimum amount of the chosen solvent at or near its boiling point.[8] Using excess solvent is a common failure point that results in poor or no yield.[6]

-

Slow Cooling for Nucleation & Growth: Cover the flask with a watch glass or inverted beaker to prevent rapid evaporation and contamination.[8] Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it provides the necessary time for molecules to arrange themselves into a well-ordered crystal lattice.[8]

-

Maturation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

-

Troubleshooting: If crystals do not form, induce nucleation by gently scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed crystal" from a previous attempt.[8] If the compound "oils out," reheat the solution and add a small amount of additional solvent before attempting to cool again.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal, the next step is the diffraction experiment. A single-crystal X-ray diffractometer is used to measure the intensities of X-rays scattered by the crystal's electron cloud.[10][11]

Expert Protocol for Data Acquisition:

-

Crystal Selection & Mounting: Under a polarizing microscope, select an optically clear, unfractured crystal, ideally between 0.1 and 0.3 mm in all dimensions, with sharp edges.[10] The crystal is carefully mounted on a glass fiber or loop and affixed to a goniometer head.

-

Cryogenic Cooling (Critical Step): The mounted crystal is immediately placed in a cold stream of nitrogen gas, typically cooled to 100 K (-173 °C).[12]

-

Causality: This is not merely for preservation. Cryo-cooling significantly reduces the thermal vibration of atoms. This reduction in atomic motion leads to cleaner, more intense diffraction spots at higher angles, resulting in a more precise and detailed final structure.[12]

-

-

Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images (frames) are collected at small rotational increments (e.g., 0.5°).[10] A modern CCD or pixel array detector records the positions and intensities of the diffracted spots. A complete dataset, often a full sphere of data, is collected to ensure data redundancy and accurate intensity measurements.[10] The choice of X-ray source (e.g., Mo for higher resolution or Cu for stronger diffraction from small crystals) depends on the nature of the sample.[13]

Part 2: The Computational Core: From Diffraction Pattern to Molecular Model

The collected data consists of thousands of reflection intensities. The subsequent computational steps aim to solve the "phase problem" and refine a chemically sensible atomic model that accurately reproduces the experimental data.[14]

Structure Solution: Unveiling the Electron Density

The primary challenge in crystallography is that the experiment measures reflection intensities, but both intensity and phase information are needed to calculate the electron density map.[14] For small molecules like the title compound, this is typically solved using Direct Methods.

Methodology:

-

Direct methods are statistical techniques that identify relationships between the phases of the strongest reflections.[12]

-

Programs within software suites like SHELXTL or Olex2 use these relationships to generate an initial set of phases.[15][16]

-

These initial phases are used to calculate a preliminary electron density map. The highest-density peaks in this map correspond to atomic positions, allowing for the construction of an initial molecular fragment.[15]

Structure Refinement: Optimizing the Atomic Model

The initial model is an approximation that must be optimized. This is achieved through iterative cycles of least-squares refinement.[5][12]

Self-Validating Refinement Workflow:

-

Initial Refinement: The positions of the assigned non-hydrogen atoms are refined against the experimental data.

-

Anisotropic Refinement: Atoms do not vibrate isotropically (equally in all directions). The model is improved by refining anisotropic displacement parameters (ADPs), which model the atom's electron density as an ellipsoid rather than a sphere.

-

Locating Hydrogen Atoms: Hydrogen atoms are located in the difference Fourier map (a map showing where electron density is still unaccounted for) and are typically refined using a "riding model" that constrains their positions and thermal parameters relative to their parent atoms.

-

Convergence and Validation: The refinement is considered complete when the model no longer changes significantly with further cycles. The quality of the final model is assessed using several key metrics:

-

R1: The residual factor, or R-value, is a measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for small molecules.[15]

-

wR2: A weighted residual factor based on F².

-

Goodness of Fit (GooF): Should converge to a value close to 1.0. A significant deviation can indicate an incorrect model or poor data quality.[15]

-

The entire workflow, from sample to final data deposition, is a multi-stage process requiring careful experimental and computational work.

Part 3: Scientific Insight: From Atomic Coordinates to Supramolecular Architecture

A refined crystal structure is more than a picture; it is a rich dataset providing precise measurements of molecular geometry and a blueprint of the interactions that build the solid state.

Quantitative Data Summary

All crystallographic experiments yield a standardized set of data that describes the crystal system and the quality of the refined structure. The final data are compiled into a Crystallographic Information File (CIF).

Table 1: Representative Crystallographic Data for a Naphthyridinone Derivative (Note: These are typical values presented as a template for the title compound, based on related structures in the literature.)[17][18][19]

| Parameter | Value | Description |

| Chemical Formula | C₁₀H₁₀N₂O₂ | The molecular formula of the title compound. |

| Formula Weight | 190.20 | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | The symmetry operations that define the unit cell. |

| a, b, c [Å] | a = 8.5, b = 10.2, c = 11.5 | The dimensions of the unit cell. |

| α, β, γ [°] | α = 90, β = 105.5, γ = 90 | The angles of the unit cell. |

| Volume [ų] | 955.0 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature [K] | 100(2) | The temperature at which data was collected. |

| Radiation [Å] | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used. |

| Reflections Collected | 9850 | Total number of diffraction spots measured. |

| Independent Reflections | 2200 | Number of unique reflections after accounting for symmetry. |

| R_int | 0.035 | A measure of the consistency of symmetry-related reflections. |

| Final R1 [I > 2σ(I)] | 0.041 | The final R-factor for observed reflections, indicating a high-quality model. |

| wR2 (all data) | 0.115 | The final weighted R-factor for all data. |

| Goodness-of-Fit (GooF) | 1.05 | A value close to 1.0 indicates a good fit of the model to the data. |

Analysis of Intermolecular Interactions

The true chemical insight from a crystal structure comes from analyzing how molecules pack together.[20] This is governed by a hierarchy of non-covalent interactions.[21][22] For 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, we can anticipate several key interactions.

-

N-H···O Hydrogen Bonds: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. The most probable and strongest interaction will be the formation of N-H···O hydrogen bonds, likely linking molecules into centrosymmetric dimers or infinite chains. This is a classic and highly robust supramolecular synthon in crystal engineering.[20]

-

π–π Stacking: The aromatic pyridone ring can interact with the same ring on an adjacent molecule through π–π stacking. These interactions, while weaker than hydrogen bonds, are crucial for the efficient packing of aromatic systems.

-

Weak C-H···O and C-H···π Interactions: The structure also contains numerous C-H bonds (from the methoxy and dihydro-pyridine rings) that can act as weak hydrogen bond donors to either the carbonyl oxygen or the π-system of the aromatic ring, further stabilizing the three-dimensional lattice.[23]

These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps intermolecular contacts onto the molecular surface.[24]

Final Step: Public Deposition

A cornerstone of scientific integrity is the public dissemination of data. Once the structure is finalized, the CIF file and structure factors should be deposited with a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[25][26][27] Deposition is typically a prerequisite for publication in a peer-reviewed journal.

Conclusion

The determination of a single-crystal X-ray structure is the gold standard for molecular structure elucidation. It provides irrefutable proof of atomic connectivity, stereochemistry, and detailed conformational information. This guide has outlined the comprehensive, multi-stage process required for the analysis of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. By following this rigorous workflow—from meticulous crystallization and precise data collection to robust computational refinement and insightful supramolecular analysis—researchers can gain a deep understanding of the solid-state properties of this important medicinal scaffold, paving the way for rational drug design and development.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Chernyshev, V.V., et al. (2021) Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(2), 434. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Department of Chemistry. [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). LibreTexts. [Link]

-

Nichols, L. (n.d.). Recrystallization. University of Missouri-St. Louis. [Link]

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6432. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Otsubo, S., et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCrJ, 9(Pt 3), 317–324. [Link]

-

Wikipedia contributors. (2023, December 1). Recrystallization (chemistry). Wikipedia. [Link]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC. [Link]

-

Shankland, K., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 78(Pt 6), 841–853. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Access Structures. CCDC. [Link]

-

Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2902. [Link]

-

Gavezzotti, A. (2013). Weak interactions in crystals: old concepts, new developments. IUCrJ, 1(1), 5-13. [Link]

-

Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. ORNL Neutron Sciences. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Vennila, S., et al. (2011). 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][7][24]naphthyridin-6-amine. Acta Crystallographica Section E, 67(Pt 2), o295. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

-

Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3350. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

-

Cambridge Crystallographic Data Centre. (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube. [Link]

-

Chen, C. H., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][7][24]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2681-2686. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

-

Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry. [Link]

-

Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. (2022). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. ACS Publications. [Link]

-

Betz, R., & Hiller, W. (2010). Crystal structure of 2,3-dimethoxy-5,6,7,8,13,13a-hexahydro-6a,8-diazaindeno[2,1-b]phenanthrene methanol monosolvate. Acta Crystallographica Section E, 66(Pt 10), o2559. [Link]

-

Semantic Scholar. (n.d.). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]

-

Ait M'Barek, N., et al. (2014). 2-Methoxy-4-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E, 70(Pt 1), o73–o74. [Link]

-

Saeeng, R., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E, 71(Pt 7), o701–o702. [Link]

-

Mohamed, S. K., et al. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile. Acta Crystallographica Section E, 70(Pt 3), o228. [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

-

Jo-Os, P., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. [Link]

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. mt.com [mt.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 14. academic.oup.com [academic.oup.com]

- 15. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 16. neutrons.ornl.gov [neutrons.ornl.gov]

- 17. 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of 2,3-dimethoxy-5,6,7,8,13,13a-hexahydro-6a,8-diazaindeno[2,1-b]phenanthrene methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

- 22. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.iucr.org [journals.iucr.org]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

A Technical Guide to the Potential Biological Activities of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its various isomers have been successfully incorporated into a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with diverse physiological targets.[3][4] This guide focuses on a specific, yet under-explored derivative: 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one . While direct pharmacological data for this exact molecule is sparse in publicly accessible literature, a comprehensive analysis of its structural congeners allows for the formulation of robust hypotheses regarding its potential biological activities. This document serves as a technical primer for researchers, offering a scientifically grounded exploration of this compound's promise, from its chemical rationale to detailed, actionable experimental workflows for its biological evaluation.

The 1,6-Naphthyridinone Core: A Dichotomy of Biological Action

The 1,6-naphthyridine scaffold is a versatile framework that has given rise to ligands for numerous biological receptors.[2][5] Within this family, the 1,6-naphthyridin-2(1H)-one sub-class has been the subject of extensive investigation, with over 17,000 compounds cataloged, predominantly in patent literature.[2][5] A critical structural determinant of biological activity within this subclass is the saturation of the C3-C4 bond.[1]

-

Unsaturated C3-C4 Bond: Predominantly associated with antitumor activities .

-

Saturated C3-C4 Bond (Dihydro derivatives): Primarily linked to applications in cardiovascular diseases .[1]

Given that the compound of interest, 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, possesses a dihydropyridinone ring, it logically falls into the latter category. The presence of the methoxy group, a common substituent in many approved drugs, is known to significantly influence ligand-target interactions, physicochemical properties, and pharmacokinetic profiles.[6]

Postulated Biological Activity: A Focus on the Cardiovascular System

Based on the evidence from structurally related dihydro-1,6-naphthyridinones, the most probable biological activities for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one are within the cardiovascular therapeutic area.[1] The primary hypothesized mechanisms include:

-

Angiotensin II Receptor Antagonism: A significant number of 1,6-naphthyridin-2(1H)-ones with a saturated C3-C4 bond have been classified as antihypertensive agents, with some acting as angiotensin II receptor antagonists.[1]

-

Other Cardiovascular Targets: The broader naphthyridine class has shown effects on the cardiovascular system through various mechanisms.[3][7]

Proposed Experimental Validation Workflows

To empirically determine the biological activities of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a tiered screening approach is recommended. This workflow is designed to first identify primary biological effects and then to elucidate the mechanism of action.

Tier 1: Primary Phenotypic Screening

The initial phase focuses on broad, cell-based assays to detect cardiovascular-relevant phenotypes.

Experimental Protocol: High-Content Imaging for Vasodilation

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until confluent.

-

Assay Preparation: Seed HUVECs in 96-well, optically clear bottom plates.

-

Compound Treatment: Treat cells with a concentration range of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., bradykinin).

-

Staining: Fix the cells and stain for F-actin (using phalloidin) and nuclei (using DAPI).

-

Imaging: Acquire images using a high-content imaging system.

-

Analysis: Analyze images for changes in cell morphology indicative of vasodilation, such as cell spreading and intercellular gap formation.

Causality: This assay provides a direct visual readout of the compound's effect on endothelial cells, which are critical regulators of vascular tone.

Tier 2: Target Deconvolution and Mechanistic Studies

Should the primary screen indicate cardiovascular activity, the next tier of experiments will aim to identify the specific molecular target.

Workflow: Investigating Angiotensin II Receptor Antagonism

Caption: Tier 2 workflow for validating Angiotensin II receptor antagonism.

Experimental Protocol: Radioligand Binding Assay for AT1 Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human angiotensin II type 1 (AT1) receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]-losartan) and varying concentrations of 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

-

Incubation and Filtration: Incubate at room temperature to reach equilibrium, then rapidly filter through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve.

Causality: This assay directly measures the ability of the compound to displace a known ligand from the AT1 receptor, providing strong evidence for direct binding.